

Application Notes and Protocols for PHM-27 (Human) in Experimental Research

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Compound of Interest		
Compound Name:	PHM-27 (human)	
Cat. No.:	B15619957	Get Quote

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Introduction

Peptide Histidine Methionine-27 (PHM-27) is a 27-amino acid peptide hormone belonging to the vasoactive intestinal peptide (VIP)/secretin/glucagon family. In humans, PHM-27 and VIP are encoded by the same precursor gene and are co-localized in various tissues, including the nervous and gastrointestinal systems. PHM-27 exhibits a range of biological activities, primarily through its interaction with G protein-coupled receptors. Notably, it has been identified as a potent agonist of the human calcitonin receptor (hCTR). These application notes provide a comprehensive guide to the experimental use of human PHM-27, summarizing effective dosages and concentrations, detailing its signaling pathway, and offering specific protocols for key in vitro assays.

Data Presentation: In Vitro and In Vivo Dosage and Concentration

The following tables summarize the reported concentrations and dosages of human PHM-27 for various experimental applications. Due to limited available data on direct administration of PHM-27 in preclinical animal models, dosages for the closely related Vasoactive Intestinal Peptide (VIP) are provided as a reference.

Table 1: In Vitro Concentrations of Human PHM-27



Cell/Tissue Type	Assay Type	Concentration Range	Effective Concentration (EC50)	Reference
Cells expressing hCTR	cAMP Accumulation Assay	Not specified	11 nM	[1]
Human Penile Corpus Cavernosum and Circumflex Vein	Smooth Muscle Relaxation	1 nM - 1 μM	Not reported	
Human Fallopian Tube and Myometrium	Smooth Muscle Relaxation	Dose-dependent	Not reported	[2]

Table 2: In Vivo Dosages of Human PHM-27 and Related Peptides

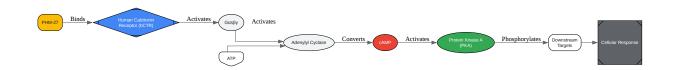


Peptide	Species	Route of Administrat ion	Dosage	Observed Effect	Reference
PHM-27	Human	Intravenous (bolus)	100 μg	Stimulation of ACTH secretion in Cushing's disease patients	[3]
VIP (as a proxy)	Mouse	Subcutaneou s	10 μ g/mouse (daily)	Enhanced anti-leukemia T-cell response	[4]
VIP (as a proxy)	Rat	Intravenous (continuous infusion)	10 ng/min/kg	Reduced lymphocyte transport in intestinal lymph	[5]

Signaling Pathway of PHM-27

PHM-27 primarily exerts its effects through the activation of the human calcitonin receptor (hCTR), a class B G protein-coupled receptor (GPCR). The binding of PHM-27 to hCTR initiates a signaling cascade predominantly through the Gαs subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), which in turn acts as a second messenger to activate Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the cellular response.





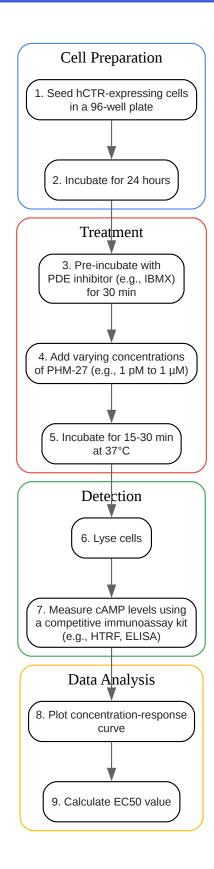
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Caption: PHM-27 signaling through the human calcitonin receptor.

Experimental Protocols Protocol 1: In Vitro cAMP Accumulation Assay

This protocol is designed to measure the intracellular accumulation of cyclic AMP (cAMP) in response to PHM-27 stimulation in cells expressing the human calcitonin receptor.





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Caption: Workflow for a cAMP accumulation assay.



Materials:

- hCTR-expressing cells (e.g., HEK293 or CHO cells stably transfected with the human calcitonin receptor)
- Cell culture medium
- 96-well cell culture plates
- PHM-27 (human) peptide
- Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
- Cell lysis buffer
- cAMP detection kit (e.g., HTRF, ELISA, or fluorescence-based)
- Plate reader compatible with the chosen detection kit

Procedure:

- Cell Seeding: Seed the hCTR-expressing cells into a 96-well plate at a predetermined density and allow them to adhere and grow for 24 hours.
- Pre-treatment: Aspirate the culture medium and replace it with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX). Incubate for 30 minutes at 37°C. This step prevents the degradation of newly synthesized cAMP.
- PHM-27 Stimulation: Prepare serial dilutions of PHM-27 in serum-free medium containing the PDE inhibitor. Add the different concentrations of PHM-27 to the respective wells. Include a vehicle control (medium with PDE inhibitor only).
- Incubation: Incubate the plate for 15-30 minutes at 37°C. The optimal incubation time should be determined empirically.
- Cell Lysis: Terminate the stimulation by aspirating the medium and adding the cell lysis buffer provided with the cAMP detection kit.

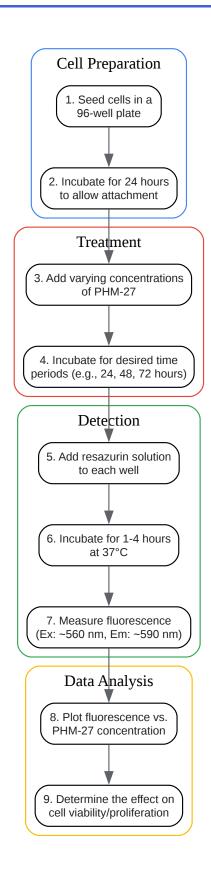


- cAMP Detection: Measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.[6][7]
- Data Analysis: Generate a concentration-response curve by plotting the cAMP levels against the logarithm of the PHM-27 concentration. Calculate the EC50 value using a suitable nonlinear regression model (e.g., four-parameter logistic curve).

Protocol 2: In Vitro Cell Viability/Proliferation Assay (Resazurin-based)

This protocol assesses the effect of PHM-27 on the viability and proliferation of a chosen cell line. The resazurin assay measures the metabolic activity of viable cells.





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Caption: Workflow for a resazurin-based cell viability assay.



Materials:

- Cell line of interest
- Cell culture medium
- 96-well cell culture plates (opaque-walled plates are recommended for fluorescence assays)
- PHM-27 (human) peptide
- Resazurin sodium salt solution (or a commercially available resazurin-based assay kit)
- Phosphate-buffered saline (PBS)
- Fluorescence plate reader

Procedure:

- Cell Seeding: Seed the cells in a 96-well plate at an appropriate density and allow them to attach overnight.
- Treatment: Prepare different concentrations of PHM-27 in the cell culture medium. Replace
 the existing medium in the wells with the medium containing the various concentrations of
 PHM-27. Include appropriate controls (e.g., vehicle control, positive control for cytotoxicity if
 applicable).
- Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
- Resazurin Addition: Prepare the resazurin working solution according to the manufacturer's instructions (a typical final concentration is 10-25 μg/mL). Add the resazurin solution to each well.
- Incubation for Colorimetric Conversion: Incubate the plate for 1-4 hours at 37°C, protected from light. The incubation time should be optimized for the specific cell line and density.[4]
- Fluorescence Measurement: Measure the fluorescence of the resorufin product using a plate reader with an excitation wavelength of approximately 560 nm and an emission wavelength



of approximately 590 nm.

 Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells). Plot the fluorescence intensity against the concentration of PHM-27 to determine its effect on cell viability or proliferation.

Disclaimer

This document is intended for research purposes only and is not a substitute for a thorough literature review and careful experimental design. The provided protocols are general guidelines and may require optimization for specific cell types, experimental conditions, and research questions. Always adhere to laboratory safety protocols and handle all reagents and biological materials with appropriate care.

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